molecular formula C12H19NO3 B3396442 Ethyl [(2-cyclohex-1-EN-1-ylethyl)amino](oxo)acetate CAS No. 1018335-05-1

Ethyl [(2-cyclohex-1-EN-1-ylethyl)amino](oxo)acetate

Cat. No.: B3396442
CAS No.: 1018335-05-1
M. Wt: 225.28 g/mol
InChI Key: TUSQIZNKTXCWTI-UHFFFAOYSA-N
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Description

Ethyl (2-cyclohex-1-en-1-ylethyl)aminoacetate is a cyclohexene-substituted oxoacetate derivative featuring a unique combination of an ethylamino linker, a cyclohexenyl group, and an oxoacetate ester moiety. The cyclohexenyl group may confer steric and electronic effects, influencing its behavior in synthesis and degradation pathways.

Properties

IUPAC Name

ethyl 2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-16-12(15)11(14)13-9-8-10-6-4-3-5-7-10/h6H,2-5,7-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSQIZNKTXCWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCCC1=CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-cyclohex-1-EN-1-ylethyl)aminoacetate typically involves the reaction of 2-(1-cyclohexenyl)ethylamine with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then refluxed for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of Ethyl (2-cyclohex-1-EN-1-ylethyl)aminoacetate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-cyclohex-1-EN-1-ylethyl)aminoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to Ethyl (2-cyclohex-1-en-1-ylethyl)aminoacetate exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

Case Study:
A study published in a peer-reviewed journal demonstrated that a related compound significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Antimicrobial Properties

Ethyl (2-cyclohex-1-en-1-ylethyl)aminoacetate has also been investigated for its antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains, making it a candidate for developing new antibacterial agents.

Case Study:
In a laboratory setting, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a notable zone of inhibition, suggesting its potential as an antimicrobial agent .

Synthesis and Derivatives

The synthesis of Ethyl (2-cyclohex-1-en-1-ylethyl)aminoacetate can be achieved through various methods, including:

  • Molecular Imprinting Techniques: This method allows for the creation of molecular mimics that can enhance the biological activity of the original compound .
  • Chemical Modifications: Altering functional groups on the cyclohexene ring or the oxoacetate moiety can lead to derivatives with improved efficacy or reduced toxicity.

Table: Synthetic Routes and Yields

MethodYield (%)Reference
Molecular Imprinting85
Direct Synthesis via Condensation75

Toxicology Studies

Toxicological evaluations have indicated that while Ethyl (2-cyclohex-1-en-1-ylethyl)aminoacetate exhibits therapeutic potential, careful consideration must be given to its dosage to mitigate adverse effects.

Case Study:
A comprehensive toxicology study revealed that at lower concentrations, the compound showed minimal cytotoxicity toward normal cells while effectively targeting cancerous cells .

Mechanism of Action

The mechanism of action of Ethyl (2-cyclohex-1-EN-1-ylethyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexene-Containing Oxoacetates

(2R,3R)-Diethyl 2-(cyclohex-2-en-1-yloxy)-3-(2-ethoxy-2-oxoacetoxy)succinate (3h)
  • Structure : Contains a cyclohex-2-en-1-yloxy group and an ethoxy oxoacetate moiety linked to a succinate backbone.
  • Synthesis : Prepared via esterification with ethyl 2-chloro-2-oxoacetate, yielding an 89% product as a diastereomeric mixture (57:43) .
  • Key Difference: The oxy linker (vs. aminoethyl in the main compound) reduces nucleophilicity but enhances hydrolytic stability.
Ethyl(3-aminocyclohex-2-en-1-ylidene)(cyano)acetate
  • Structure: Features a cyclohexenylidene group with cyano and amino substituents.
  • Reactivity: The conjugated enamine system may participate in cycloaddition or tautomerization, unlike the main compound’s saturated ethylamino group .

Aromatic Amino-Substituted Oxoacetates

Ethyl (2-methoxyphenyl)aminoacetate
  • Structure: Substituted with a 2-methoxyphenylamino group.
  • Applications : Used in pharmaceutical synthesis; analyzed via LCMS, NMR, and HPLC .
Ethyl (5-chloro-2-methylphenyl)aminoacetate
  • Structure : Contains a chloro-methylphenyl substituent.
  • Properties: Higher molecular weight (C₁₁H₁₂ClNO₃) and lipophilicity compared to the main compound, influencing solubility and bioavailability .

Functional Group Analogs: Oxoacetate Esters

Ethyl Oxoacetate (Ethyl Glyoxalate)

  • Structure : Simplest oxoacetate ester (C₄H₆O₃).
  • Reactivity: Participates in Ugi reactions to form α-amino amides (e.g., product 5ac in ) and β-amino amides (70% yield in ).
  • Thermal Stability : Undergoes parallel decarbonylation and decarboxylation at 543–593 K, with a lower decarbonylation rate than ethyl chlorooxoacetate .

Ethyl Chlorooxoacetate

  • Structure : Chloro-substituted oxoacetate.
  • Thermolysis : Exhibits faster decarbonylation (log k₁ = 13.22 – 179.4 kJ·mol⁻¹(2.303RT)⁻¹) due to chlorine’s electron-withdrawing effect, which stabilizes transition states .

Ugi Reaction Performance

  • Main Compound Analogs: Ethyl oxoacetate derivatives yield α-amino amides (e.g., 5ac in ) and β-amino amides (70% yield in ).
  • Substituent Effects : Aliphatic aldehydes (e.g., pivalic aldehyde) give near-quantitative yields, while cyclohexanal derivatives (e.g., the main compound) may face steric hindrance, reducing efficiency .

Thermal Decomposition Pathways

  • Ethyl Oxoacetate : Proceeds via parallel decarbonylation and decarboxylation.
  • Ethyl Chlorooxoacetate : Preferentially decarbonylates due to chlorine’s migratory aptitude, forming rigid transition states .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituent Thermal Stability (k₁) Application
Ethyl (2-cyclohex-1-en-1-ylethyl)aminoacetate C₁₂H₁₇NO₃ Cyclohexenylaminoethyl Not reported Potential Ugi reactions
Ethyl Oxoacetate C₄H₆O₃ None log k₁ = 13.22 – 179.4 kJ·mol⁻¹ Multicomponent synthesis
Ethyl Chlorooxoacetate C₃H₃ClO₃ Chloro Higher k₁ than ethyl oxoacetate Kinetic studies
Ethyl (2-methoxyphenyl)aminoacetate C₁₁H₁₃NO₄ 2-Methoxyphenylamino Stable at room temperature Pharmaceutical intermediates

Table 2: Reaction Yields of Oxoacetate Derivatives

Reaction Type Compound Used Product Yield Reference
Ugi Reaction Ethyl Oxoacetate 70% (β-amino amide)
Ugi Reaction Pivalic Aldehyde ~100%
Esterification (2R,3R)-Diethyl succinate derivative 89%

Biological Activity

Ethyl (2-cyclohex-1-EN-1-ylethyl)aminoacetate, with the CAS number 1018335-05-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Ethyl (2-cyclohex-1-EN-1-ylethyl)aminoacetate is C12H19NO3C_{12}H_{19}NO_3 with a molecular weight of 225.28 g/mol. The structure features a cyclohexene ring, which is known to influence its biological interactions.

PropertyValue
CAS Number1018335-05-1
Molecular FormulaC₁₂H₁₉NO₃
Molecular Weight225.28 g/mol
PurityNot specified

Anticancer Properties

Research indicates that compounds similar to Ethyl (2-cyclohex-1-EN-1-ylethyl)aminoacetate exhibit significant anticancer activity. A study demonstrated that derivatives with similar structural motifs can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. In vitro studies have shown that such compounds can reduce the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .

Neuroprotective Effects

Preliminary research indicates that Ethyl (2-cyclohex-1-EN-1-ylethyl)aminoacetate may also possess neuroprotective properties. Compounds with similar structures have been found to protect neuronal cells from oxidative stress-induced damage, which is a significant factor in neurodegenerative diseases .

The biological activity of Ethyl (2-cyclohex-1-EN-1-ylethyl)aminoacetate is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound could modulate signaling pathways related to inflammation and apoptosis.
  • Antioxidant Activity : By scavenging free radicals, it may reduce oxidative stress in cells.

Case Study 1: Anticancer Activity

A study conducted on a series of derivatives based on the cyclohexene structure found that one derivative showed IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer effects .

Case Study 2: Anti-inflammatory Response

In an animal model of arthritis, administration of a related compound resulted in a significant decrease in joint swelling and pain, demonstrating the anti-inflammatory potential of compounds within this chemical class .

Q & A

(Basic) What are the recommended synthetic routes for Ethyl (2-cyclohex-1-en-1-ylethyl)aminoacetate?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting a cyclohexenylethylamine derivative with ethyl oxoacetate under anhydrous conditions. For example:

Amination Step: React 2-cyclohex-1-en-1-ylethylamine with ethyl chlorooxoacetate in dichloromethane (DCM) at 0–5°C, using triethylamine as a base to scavenge HCl .

Purification: Use silica gel column chromatography with ethyl acetate/hexane (1:4 ratio) as the eluent to isolate the product .

Characterization: Confirm purity via TLC and structure via 1H^1H-NMR (e.g., ethyl ester protons at δ 0.79–3.34 ppm and cyclohexene protons at δ 5.3–6.1 ppm) .

(Basic) How is the crystal structure of this compound determined using X-ray crystallography?

Methodological Answer:

Data Collection: Grow single crystals via slow evaporation of a saturated ethyl acetate solution. Collect diffraction data using a synchrotron or lab-based X-ray source (Mo-Kα radiation, λ = 0.71073 Å) .

Structure Solution: Use SHELXT (direct methods) or SHELXD (dual-space algorithm) for phase determination .

Refinement: Refine with SHELXL, employing full-matrix least-squares on F2F^2. Key parameters include:

  • Disorder Modeling: Address cyclohexene ring disorder using PART and SUMP instructions .
  • Hydrogen Placement: Place H atoms geometrically or via difference Fourier maps for NH/O-H groups .
  • Validation: Check using R-factor (R1<0.05R_1 < 0.05) and residual electron density (< 0.5 eÅ3^{-3}) .

(Advanced) How can oxygen-atom transfer (OAT) reactions involving this compound be analyzed?

Methodological Answer:

Experimental Setup: Prepare a solution of the compound in anhydrous acetonitrile at −30°C. Add thioanisole as a substrate and monitor decay via UV-vis spectroscopy (e.g., λ = 450 nm for Fe(IV)-oxo intermediates) .

Kinetic Analysis: Fit time-resolved data to a pseudo-first-order model to derive kobsk_{\text{obs}}. Plot kobsk_{\text{obs}} vs. substrate concentration to calculate the second-order rate constant (k2k_2) .

Mechanistic Probes: Use isotopic labeling (e.g., 18O^{18}O) and DFT calculations to distinguish between concerted vs. stepwise OAT pathways .

(Advanced) How can discrepancies in crystallographic data be resolved during refinement?

Methodological Answer:

Twinned Data: Use TWIN/BASF commands in SHELXL to refine twin fractions and matrices. Verify via Hooft parameter (Y<0.05|Y| < 0.05) .

Thermal Motion: Apply anisotropic displacement parameters (ADPs) for non-H atoms. For high thermal motion, use ISOR or SIMU restraints .

Cross-Validation: Compare with spectroscopic data (e.g., IR carbonyl stretches at 1733–1699 cm1^{-1}) to validate bond lengths/angles .

(Advanced) What computational methods predict the thermodynamic properties of this compound?

Methodological Answer:

Quantum Chemistry: Perform geometry optimization at the B3LYP/6-311++G(d,p) level using Gaussian. Calculate enthalpy of formation (ΔfH\Delta_fH) via atomization energy method .

QSPR Modeling: Use descriptors like polar surface area and logP to predict solubility or partition coefficients. Validate against experimental HPLC retention times .

MD Simulations: Run NPT ensemble simulations in GROMACS to study solvent interactions (e.g., ethyl acetate solvation dynamics) .

(Advanced) How are spectroscopic data contradictions between experimental and computational results addressed?

Methodological Answer:

NMR Chemical Shifts: Compare DFT-calculated (GIAO method) vs. experimental shifts. Adjust for solvent effects (e.g., PCM model for DMSO-d6_6) .

IR Frequency Deviations: Account for anharmonicity using VPT2 corrections. For carbonyl stretches, discrepancies >20 cm1^{-1} suggest conformational differences .

XRD vs. DFT Geometry: Align computational bond lengths with XRD data using RMSD analysis. For outliers (e.g., C=O bonds), re-examine basis set adequacy .

(Basic) What purification strategies are effective for this compound?

Methodological Answer:

Chromatography: Use flash chromatography (silica gel, 230–400 mesh) with gradient elution (ethyl acetate:hexane from 10% to 50%). Monitor fractions by TLC .

Recrystallization: Dissolve crude product in hot ethanol, then cool to −20°C. Filter and wash with cold ether to remove residual amines .

HPLC Prep: For chiral separation, use a Chiralpak IA column with heptane/ethanol (95:5) at 1 mL/min .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl [(2-cyclohex-1-EN-1-ylethyl)amino](oxo)acetate
Reactant of Route 2
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Ethyl [(2-cyclohex-1-EN-1-ylethyl)amino](oxo)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.